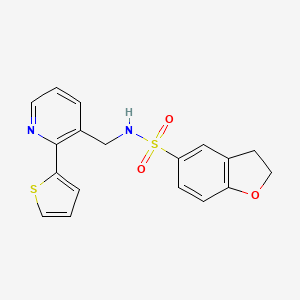N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
CAS No.: 2034578-62-4
Cat. No.: VC5160147
Molecular Formula: C18H16N2O3S2
Molecular Weight: 372.46
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034578-62-4 |
|---|---|
| Molecular Formula | C18H16N2O3S2 |
| Molecular Weight | 372.46 |
| IUPAC Name | N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
| Standard InChI | InChI=1S/C18H16N2O3S2/c21-25(22,15-5-6-16-13(11-15)7-9-23-16)20-12-14-3-1-8-19-18(14)17-4-2-10-24-17/h1-6,8,10-11,20H,7,9,12H2 |
| Standard InChI Key | OSBMFFJIRRHIOO-UHFFFAOYSA-N |
| SMILES | C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=C(N=CC=C3)C4=CC=CS4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a 2,3-dihydrobenzofuran scaffold substituted at the 5-position with a sulfonamide group (-SO₂NH₂). This sulfonamide moiety is further functionalized with a pyridin-3-ylmethyl group, which itself bears a thiophen-2-yl substituent at the pyridine’s 2-position. The molecular formula is C₁₈H₁₇N₃O₃S₂, with a calculated molecular weight of 411.48 g/mol (derived from analogous structures in ).
Key Structural Components:
-
2,3-Dihydrobenzofuran Core: A bicyclic system comprising a benzene ring fused to a partially saturated furan ring, conferring rigidity and influencing electronic properties .
-
Sulfonamide Group: A classic pharmacophore known for its role in enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) .
-
Pyridine-Thiophene Hybrid Side Chain: Introduces heteroaromaticity and potential π-π stacking interactions, common in ligands targeting central nervous system receptors .
Synthetic Pathways
While no explicit synthesis for this compound is documented, analogous routes for dihydrobenzofuran sulfonamides suggest a multi-step process:
-
Sulfonation of Dihydrobenzofuran: Chlorosulfonation at the 5-position followed by amination to yield the sulfonamide intermediate .
-
Side-Chain Incorporation: Coupling the sulfonamide with a pre-functionalized pyridine-thiophene moiety via reductive amination or nucleophilic substitution .
A comparative analysis of similar compounds (e.g., N-((6-(thiophen-2-yl)-[1, triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide, ) highlights the use of palladium-catalyzed cross-coupling for introducing thiophene groups.
Physicochemical Properties
Predicted Properties
Based on structural analogs ( ):
| Property | Value |
|---|---|
| Molecular Weight | 411.48 g/mol |
| LogP (Partition Coefficient) | ~3.2 (indicating moderate lipophilicity) |
| Solubility | Poor aqueous solubility (<1 mg/mL) |
| Melting Point | Estimated 180–200°C |
Spectroscopic Characteristics
-
IR Spectroscopy: Expected peaks include S=O stretches (~1350 cm⁻¹), N-H bends (~1550 cm⁻¹), and aromatic C=C vibrations (~1600 cm⁻¹) .
-
NMR: The dihydrobenzofuran protons (δ 3.0–4.0 ppm, AB system) and thiophene aromatic protons (δ 7.0–7.5 ppm) would dominate the spectrum .
Applications and Future Directions
Therapeutic Prospects
-
Hypertension Management: As a potential carbonic anhydrase inhibitor .
-
Neuropathic Pain: Via modulation of ion channels or glutamate receptors .
Research Gaps
-
Synthetic Optimization: Improved yield and purity protocols.
-
Target Identification: High-throughput screening against kinase or receptor panels.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume